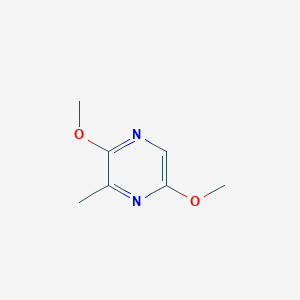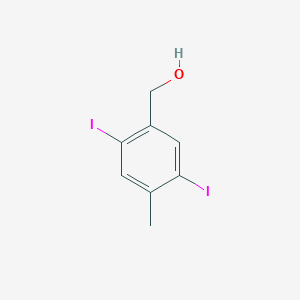
2,5-Dimethoxy-3-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-3-methylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with two methoxy groups and one methyl group. This compound is known for its distinct aroma and is often used in flavor and fragrance industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-3-methylpyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethoxypyrazine with methylating agents. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethoxy-3-methylpyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can yield partially or fully reduced pyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can produce pyrazine N-oxides, while substitution reactions can yield various alkylated or functionalized pyrazine derivatives .
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-3-methylpyrazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s distinct aroma makes it useful in studying olfactory receptors and sensory biology.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role in drug design and development.
Industry: It is widely used in the flavor and fragrance industry to impart specific aromas to products.
Mecanismo De Acción
The mechanism by which 2,5-Dimethoxy-3-methylpyrazine exerts its effects involves its interaction with molecular targets such as olfactory receptors. The methoxy and methyl groups on the pyrazine ring contribute to its binding affinity and specificity. The pathways involved in its action include signal transduction mechanisms that lead to the perception of its aroma .
Comparación Con Compuestos Similares
- 3,5-Dimethyl-2-methoxypyrazine
- 2,3-Dimethyl-5-methoxypyrazine
- 2,5-Dimethylpyrazine
Comparison: While these compounds share structural similarities with 2,5-Dimethoxy-3-methylpyrazine, they differ in the position and number of substituents on the pyrazine ring. These differences can significantly impact their chemical properties, reactivity, and applications. For instance, this compound is unique in its specific aroma profile, making it particularly valuable in the flavor and fragrance industry .
Propiedades
Número CAS |
824969-41-7 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
2,5-dimethoxy-3-methylpyrazine |
InChI |
InChI=1S/C7H10N2O2/c1-5-7(11-3)8-4-6(9-5)10-2/h4H,1-3H3 |
Clave InChI |
UKDOZMQGGPSJEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
![Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B14219650.png)
![1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B14219654.png)
![Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol](/img/structure/B14219658.png)

![2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219676.png)




![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)


